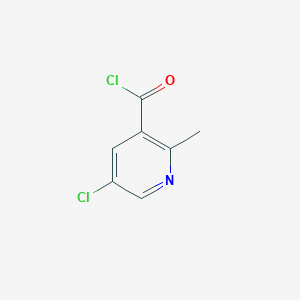

5-Chloro-2-methylnicotinoyl chloride

Descripción

Propiedades

IUPAC Name |

5-chloro-2-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNICVPHBRGCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254084 | |

| Record name | 5-Chloro-2-methyl-3-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207529-88-1 | |

| Record name | 5-Chloro-2-methyl-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207529-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation generally follows these steps:

Preparation of 5-Methylnicotinic Acid (Precursor)

A crucial precursor is 5-methylnicotinic acid , which can be prepared by selective oxidation of 3,5-lutidine (3,5-dimethylpyridine) using a mild oxidation system:

| Parameter | Conditions/Details |

|---|---|

| Raw Material | 3,5-dimethylpyridine (3,5-lutidine) |

| Oxidizing Agent | Hydrogen peroxide (H2O2) in concentrated sulfuric acid |

| Solvent | Concentrated sulfuric acid |

| Temperature | 110–150 °C (preferred 110–130 °C) |

| Reaction Time | 5–20 hours |

| Molar Ratio (3,5-lutidine:H2O2) | 1–1.2 : 2–6 (preferred 1–1.1 : 2–3) |

| Yield | Above 60% (stable yield) |

The reaction involves dropwise addition of hydrogen peroxide to 3,5-lutidine dissolved in concentrated sulfuric acid, followed by heat insulation at the specified temperature range. After completion, the mixture is cooled, filtered, and the pH adjusted to 3–4 to isolate 5-methylnicotinic acid.

Chlorination to Form this compound

The acid chloride is typically prepared by chlorination of the corresponding acid using reagents such as:

- Thionyl chloride (SOCl2)

- Phosphorus pentachloride (PCl5)

- Phosphorus oxychloride (POCl3)

- Phosgene (COCl2) with catalytic additives like dibutylformamide

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | 5-methylnicotinic acid + thionyl chloride or POCl3 | Stirring at 50–130 °C, removal of by-products (SO2, HCl) |

| Catalyst/additive | Dibutylformamide or N,N-dimethylformamide | Enhances chlorination efficiency |

| Solvent (optional) | Aromatic hydrocarbons (toluene, chlorobenzene) or neat | Depends on scale and reaction setup |

| Reaction temperature | 0–200 °C (preferably 10–120 °C) | Controlled to avoid decomposition |

| Workup | Removal of excess reagents under vacuum, distillation | Yields pure acid chloride |

This step converts the carboxyl group (-COOH) of 5-methylnicotinic acid into the acid chloride (-COCl) functionality, yielding this compound.

Alternative Routes and Intermediates

- Some processes start from nicotinic acid derivatives, performing chloromethylation and chlorination in sequence to introduce the chlorine atoms at the 5-position and convert the acid group to acid chloride.

- One-pot or multi-step sequences have been developed to optimize yields and reduce intermediate isolations, but often require careful control to avoid yield loss or side reactions.

Data Table Summarizing Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 3,5-lutidine to 5-methylnicotinic acid | 3,5-lutidine + H2O2 + concentrated H2SO4 | 110–150 (pref. 110–130) | 5–20 hours | >60 | Mild oxidation, improved selectivity |

| Acid chloride formation | 5-methylnicotinic acid + SOCl2 or POCl3 | 50–130 | 0.5–3 hours | High | Use of catalytic additives improves yield |

| Chlorination of pyridine ring | Cl2 gas + PCl3 (for intermediate chlorination) | 70–150 | 1–2 hours | ~88 | For chloromethyl intermediates |

| Purification | Vacuum distillation, filtration | Ambient to 100 | - | - | Removes impurities and residual reagents |

Research Findings and Optimization Notes

- The use of hydrogen peroxide in sulfuric acid as an oxidant for 3,5-lutidine avoids problems associated with potassium permanganate oxidation, such as low selectivity, large water usage, and difficult filtration due to manganese dioxide formation.

- Chlorination reactions benefit from catalytic additives like dibutylformamide, which enhance the chlorination efficiency and reduce side reactions.

- Reaction temperatures and molar ratios are critical to maximize yield and purity; mild conditions prevent decomposition of sensitive intermediates.

- Industrial processes emphasize the use of inexpensive starting materials (e.g., nicotinic acid) and readily available reagents, aiming for high selectivity and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-methylnicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxalyl Chloride and DMF: Used in the synthesis of the compound.

Triethylamine: Often used as a base in substitution reactions.

Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a corresponding amide derivative.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has demonstrated that derivatives of nicotinic acid, including 5-Chloro-2-methylnicotinoyl chloride, exhibit significant antibacterial properties. For instance, a study synthesized various nicotinoyl derivatives and evaluated their antibacterial activity against strains such as E. coli and S. aureus. The results indicated that certain derivatives showed notable inhibition zones, suggesting their potential as antibacterial agents .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 15 | E. coli |

| 5-Chloro-N-cyclohexyl-6-thio-nicotinamide | 20 | S. aureus |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In silico studies have shown that nicotinic acid derivatives can induce cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and DU145 (prostate cancer). The therapeutic indices calculated from these studies indicate that compounds derived from this compound exhibit selective toxicity towards cancer cells while sparing normal cells .

Synthesis of Fungicides

This compound serves as a precursor in the synthesis of boscalid, a widely used fungicide in agriculture. The reaction involves treating the compound with specific amines to produce active agricultural chemicals . This application highlights its importance in crop protection and pest management.

Case Study 1: Synthesis and Evaluation of Antibacterial Agents

A series of experiments were conducted where various derivatives of nicotinic acid were synthesized, including those involving this compound. The synthesized compounds were tested for their antibacterial efficacy using the disc diffusion method. The findings demonstrated that certain derivatives exhibited enhanced activity against resistant bacterial strains, making them candidates for further development as therapeutic agents .

Case Study 2: Development of Agrochemicals

In agricultural research, the transformation of this compound into boscalid was documented in a patent study. This process outlines the reaction conditions and yields obtained from the synthesis, emphasizing the compound's role in developing effective fungicides that target fungal pathogens in crops .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methylnicotinoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Similarity Scores of Analogous Compounds

| Compound Name | CAS Number | Substituents | Functional Group | Structural Similarity Score |

|---|---|---|---|---|

| This compound | 1207529-88-1 | 5-Cl, 2-CH₃ | Acyl chloride (COCl) | Reference (1.00) |

| 5-Chloro-2-methoxynicotinic acid | 54916-65-3 | 5-Cl, 2-OCH₃ | Carboxylic acid (COOH) | 0.75 |

| Methyl 6-chloro-2-methoxynicotinate | 65515-32-4 | 6-Cl, 2-OCH₃ | Ester (COOCH₃) | 0.91 |

| 6-Chloro-2-methoxynicotinaldehyde | 95652-81-6 | 6-Cl, 2-OCH₃ | Aldehyde (CHO) | 0.82 |

| 2-Chloro-6-methoxypyridine-4-carboxylic Acid | 15855-06-8 | 2-Cl, 6-OCH₃ | Carboxylic acid (COOH) | 0.82 |

Key Observations :

- Methyl 6-chloro-2-methoxynicotinate (similarity score: 0.91) exhibits the closest structural resemblance to the target compound, differing only in the position of chlorine (6 vs. 5) and the replacement of the acyl chloride with a methyl ester . This substitution reduces electrophilicity but enhances hydrolytic stability, making it preferable for esterification reactions under aqueous conditions.

- 5-Chloro-2-methoxynicotinic acid (similarity score: 0.75) replaces the methyl and acyl chloride groups with methoxy and carboxylic acid functionalities. This renders it less reactive in nucleophilic acyl substitutions but more suitable for metal-catalyzed coupling reactions .

- Aldehyde derivatives (e.g., 95652-81-6) prioritize aldehyde-mediated condensations over acyl chloride reactivity, highlighting the role of functional groups in directing synthetic pathways .

Research Findings :

- The acyl chloride group in this compound facilitates rapid amide bond formation with amines, a critical step in protease inhibitor synthesis . In contrast, methyl esters (e.g., 65515-32-4) require harsher alkaline conditions for hydrolysis, limiting their utility in sensitive reactions .

- Chlorine positioning (5 vs. 6) alters electronic effects on the pyridine ring. For example, 5-chloro derivatives exhibit stronger electron-withdrawing effects, enhancing the electrophilicity of adjacent functional groups compared to 6-chloro isomers .

Actividad Biológica

5-Chloro-2-methylnicotinoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- CAS Number : 1207529-88-1

- Molecular Formula : C_7H_6ClN_2O

- Molecular Weight : 172.58 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly within the central nervous system and endocrine pathways. Research indicates that this compound acts as an antagonist at corticotropin-releasing factor (CRF) receptors, which are crucial in regulating stress responses and various physiological processes.

Key Mechanisms:

- CRF Receptor Antagonism : The compound exhibits antagonistic activity at both CRF receptor types (CRF-1 and CRF-2), which may help in managing conditions associated with stress and anxiety disorders .

- Modulation of cAMP Levels : It influences intracellular signaling pathways by modulating cyclic adenosine monophosphate (cAMP) levels, which are vital for numerous cellular functions .

Biological Activities

The potential therapeutic applications of this compound span various medical fields:

- Anxiolytic Effects : Due to its action on CRF receptors, it may reduce anxiety-related behaviors.

- Anti-inflammatory Properties : Preliminary studies suggest possible applications in treating inflammatory diseases, such as asthma and inflammatory bowel disease .

- Neuroprotective Effects : Research indicates that it could protect against neurodegeneration by modulating neuroinflammatory pathways.

Case Studies and Experimental Data

Recent studies have investigated the efficacy of this compound in various experimental settings:

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar biological activities:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 8-Bromoquinoline | Antimicrobial activity | Infection treatment |

| N-Methylquinolin-4-amine | Modulates neurotransmitter systems | CNS disorders |

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2-methylnicotinoyl chloride from its precursor acid?

Methodological Answer: The synthesis typically involves converting the carboxylic acid precursor to the acyl chloride using chlorinating agents. Key variables include reagent choice (e.g., thionyl chloride, oxalyl chloride), solvent (e.g., dichloromethane, benzene), temperature (0–50°C), and reaction time (1–12 hours). For example, thionyl chloride with N-methylacetamide in benzene under reflux for 4 hours yields high-purity product, while oxalyl chloride in dichloromethane at 50°C produces orange solids confirmed via NMR . Optimization should balance reaction efficiency, byproduct formation, and ease of purification.

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm the presence of characteristic peaks (e.g., methyl group at ~2.5 ppm, aromatic protons in the nicotinoyl ring) .

- HPLC or GC-MS to assess purity, particularly to detect residual solvents or unreacted precursors.

- Melting point analysis to compare with literature values (if available). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods and self-contained breathing apparatus (SCBA) to avoid inhalation of toxic vapors .

- Wear chemical-resistant gloves (e.g., nitrile) and eye protection to prevent skin/eye contact.

- Store in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Avoid moisture and heat sources, as acyl chlorides are moisture-sensitive and reactive .

Advanced Research Questions

Q. How can reaction byproducts be minimized during the synthesis of this compound?

Methodological Answer: Byproduct formation depends on reagent stoichiometry and reaction conditions. For example:

- Excess thionyl chloride (>1.5 equiv) may lead to sulfonic acid derivatives; monitor via TLC to terminate the reaction at complete conversion .

- Lower temperatures (0–20°C) reduce side reactions like oxidation of the methyl group, as observed in analogous chloronicotinoyl chloride syntheses .

- Post-reaction quenching with ice-cold water followed by filtration removes unreacted reagents and acidic impurities .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Repeating experiments under standardized conditions (e.g., deuterated DMSO for NMR).

- Comparing data with structurally similar compounds (e.g., 5-Chloro-2-nitroaniline or 2-Chloro-5-nitropyridine) to identify shared functional group signatures .

- Using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out isobaric interferences .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

- Temperature : Store at –20°C in sealed containers to prevent thermal degradation. Elevated temperatures (>25°C) accelerate decomposition, evidenced by color changes (e.g., yellowing) .

- Moisture : Use molecular sieves or desiccants to maintain anhydrous conditions, as hydrolysis forms the corresponding carboxylic acid.

- Light : Protect from UV exposure to avoid photolytic cleavage of the C-Cl bond, as observed in related nitroaromatic compounds .

Methodological Guidance for Experimental Design

Q. How to design a kinetic study for the hydrolysis of this compound?

Methodological Answer:

- Prepare aqueous buffers (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (tracking absorbance changes at ~270 nm) or HPLC (quantifying residual acyl chloride).

- Control temperature using a water bath (±0.1°C) to calculate activation parameters (ΔH‡, ΔS‡) via the Eyring equation.

- Compare rates with structurally related compounds (e.g., 2-Chloro-5-nitropyridine) to elucidate electronic effects of substituents .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to model transition states and identify electrophilic hotspots (e.g., carbonyl carbon).

- Use Hammett σ constants to correlate substituent effects (e.g., chloro vs. methyl groups) on reaction rates with experimental data .

- Validate predictions via kinetic isotope effects (KIEs) or substituent scrambling experiments .

Data Interpretation and Validation

Q. How to address discrepancies in yield reports for this compound synthesis?

Methodological Answer:

- Replicate procedures from literature using identical reagents (e.g., ≥95% purity thionyl chloride) and equipment (e.g., reflux condensers).

- Characterize products rigorously (NMR, elemental analysis) to rule out misidentification.

- Report yields as isolated, purified masses (not crude) to ensure comparability. For example, yields >80% are achievable under optimized reflux conditions, while lower yields (50–60%) may result from incomplete chlorination .

Q. What strategies validate the absence of mutagenic byproducts in reactions involving this compound?

Methodological Answer:

- Conduct Ames tests or in silico toxicity screening (e.g., using OECD QSAR Toolbox) to assess mutagenicity of suspected byproducts (e.g., nitroso derivatives).

- Use LC-MS/MS to detect trace impurities at ppm levels.

- Cross-reference with safety assessments of analogous chlorinated aromatics (e.g., 5-Amino-4-Chloro-o-Cresol HCl) to identify risk mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.